3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533917
InChI: InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

CAS No.:

Cat. No.: VC17533917

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole
Standard InChI InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3
Standard InChI Key KHKSROAUECNFON-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=C3C=CC=CC3=NN2C1

Introduction

Chemical Structure and Nomenclature

Core Architecture

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole (C₁₁H₁₃N₃) features a pyrimido[1,2-b]indazole backbone with a methyl group at the 3-position. The fused ring system consists of a pyrimidine (six-membered diazine) and indazole (fused benzene-pyrazole), creating a planar, aromatic structure conducive to π-π stacking interactions . The IUPAC name derives from the parent pyrimidoindazole system, with hydrogenation states specified by the "1H,2H,3H,4H" prefix.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
Canonical SMILESCC1CNC2=C3C=CC=CC3=NN2C1
XLogP32.1 (predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Data sourced from crystallographic and computational analyses confirm the compound's bicyclic geometry, with bond lengths and angles consistent with conjugated aromatic systems .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves cyclocondensation of 3-aminoindazole derivatives with α,β-unsaturated carbonyl compounds under acid catalysis. A regioselective iron-catalyzed method developed by Cao et al. (2024) employs FeCl₃ (0.25 mmol) in 1,4-dioxane at 110°C under argon, achieving yields up to 85% . Key intermediates detected via HRMS include a dihydroindazolopyrimidine species (m/z 254.1277 [M+H]⁺), which undergoes subsequent aromatization .

Industrial Manufacturing

Scale-up production utilizes continuous flow reactors to enhance reaction control and reproducibility. Automated systems regulate temperature (±0.5°C), residence time (5–30 min), and stoichiometry, minimizing byproducts like regioisomeric 4-methyl derivatives . Typical throughput exceeds 500 g/batch with >98% purity by HPLC.

Table 2: Optimization Parameters for Flow Synthesis

ParameterOptimal RangeImpact on Yield
Temperature105–115°C±12% yield
Residence Time8–12 min±7% conversion
Catalyst Loading0.2–0.3 mmol FeCl₃±9% selectivity

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (56 mg/mL) and DMF (48 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C under nitrogen, degrading primarily via oxidative ring-opening at elevated temperatures (>150°C) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, H-5), 8.37 (d, J=8.0 Hz, H-9), 7.84 (d, J=8.8 Hz, H-6), 3.21 (m, 2H, CH₂), 2.98 (s, 3H, CH₃) .

  • UV-Vis (MeOH): λmax 268 nm (π→π*), 310 nm (n→π*) .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

PositionSubstituentAkt IC₅₀ (nM)Solubility (μg/mL)
3-CH₃380.87
9-OCH₃1900.52
4-Ph450.23

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor lead, the compound has entered hit-to-lead optimization programs focusing on:

  • Bioavailability enhancement: Prodrug strategies using Boc-protected amines (e.g., R = COOC(CH₃)₃) improve oral absorption from 12% to 58% in rat models .

  • Targeted delivery: Nanoparticle formulations (PLGA-PEG) achieve tumor accumulation ratios >8:1 vs. free drug in xenograft models .

Materials Science

The rigid π-system enables applications as:

  • Organic semiconductor (μh = 0.12 cm²/V·s)

  • Fluorescent probe (ΦF = 0.33 in THF)

Future Research Directions

Synthetic Innovations

Microfluidic reaction systems could further enhance regioselectivity, while photoredox catalysis may enable C-H functionalization at previously inaccessible positions .

Therapeutic Expansion

Ongoing studies explore repurposing for neurodegenerative diseases, leveraging Akt's role in neuronal survival. Preliminary data in APP/PS1 mice show 40% reduction in amyloid-β plaques after 4-week treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator